2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-[2-(2-methoxyphenyl)ethyl]acetamide
CAS No.:
Cat. No.: VC16335843
Molecular Formula: C23H26N2O5
Molecular Weight: 410.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H26N2O5 |
|---|---|
| Molecular Weight | 410.5 g/mol |
| IUPAC Name | 2-(7,8-dimethoxy-2-oxo-1H-3-benzazepin-3-yl)-N-[2-(2-methoxyphenyl)ethyl]acetamide |
| Standard InChI | InChI=1S/C23H26N2O5/c1-28-19-7-5-4-6-16(19)8-10-24-22(26)15-25-11-9-17-12-20(29-2)21(30-3)13-18(17)14-23(25)27/h4-7,9,11-13H,8,10,14-15H2,1-3H3,(H,24,26) |
| Standard InChI Key | UIIJQJPOTSLMLL-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=CC=C1CCNC(=O)CN2C=CC3=CC(=C(C=C3CC2=O)OC)OC |
Introduction
2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-[2-(2-methoxyphenyl)ethyl]acetamide is a synthetic organic compound belonging to the benzazepine class. This class of compounds is characterized by a fused benzene and azepine ring structure, which is known for diverse biological activities, making them significant in medicinal chemistry. The specific compound features a benzazepine core with methoxy and acetamide substituents, potentially enhancing its pharmacological properties.
Key Features:
-
Molecular Formula: Not explicitly provided in the available literature.
-
Molecular Weight: Approximately 410.5 g/mol.
-
Structure: Includes a benzazepine core linked to an acetamide group with additional methoxy and oxo substituents.
Synthesis of 2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-[2-(2-methoxyphenyl)ethyl]acetamide
The synthesis of this compound typically involves several multi-step organic reactions. Each step requires careful optimization of reaction conditions to maximize yield and purity. While specific synthesis protocols are not detailed in the available literature, the general approach involves integrating different functional groups through various chemical methods.
Synthesis Steps:
-
Formation of the Benzazepine Core: This involves creating the fused benzene and azepine ring structure.
-
Introduction of Methoxy Substituents: Methoxy groups are added to the benzazepine core.
-
Acetamide Group Formation: An acetamide group is attached to the benzazepine core.
-
Attachment of the 2-(2-Methoxyphenyl)ethyl Moiety: This involves linking the acetamide group with the specified ethyl moiety.
Potential Applications:
-
Medicinal Chemistry: The compound's unique structure suggests potential applications in medicinal chemistry, particularly in drug development targeting specific biological pathways.
-
Pharmacological Research: Its interaction with biological targets could lead to modulation of enzyme activity or receptor signaling pathways, resulting in various pharmacological effects.
Comparison with Similar Compounds
Several compounds share structural similarities with 2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-[2-(2-methoxyphenyl)ethyl]acetamide, but they differ in specific substituents and core structures.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume